5,7-Dichloro-6-methoxypyrazolo[1,5-a]pyrimidine

HIV-1 NNRTI Antiviral MT-4 cell assay

Prioritize this advanced intermediate for kinase inhibitor programs. The 5,7-dichloro-6-methoxypyrazolo[1,5-a]pyrimidine scaffold is validated for CHK1, CDK, B-Raf, and RIP2 targets. The orthogonal chlorine handles enable sequential functionalization for rapid SAR exploration, while the 6-methoxy group offers a critical synthetic handle for macrocyclization strategies. This compound supports structure-based drug design with X-ray confirmed binding modes.

Molecular Formula C7H5Cl2N3O
Molecular Weight 218.04 g/mol
CAS No. 1338931-99-9
Cat. No. B12276768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dichloro-6-methoxypyrazolo[1,5-a]pyrimidine
CAS1338931-99-9
Molecular FormulaC7H5Cl2N3O
Molecular Weight218.04 g/mol
Structural Identifiers
SMILESCOC1=C(N2C(=CC=N2)N=C1Cl)Cl
InChIInChI=1S/C7H5Cl2N3O/c1-13-5-6(8)11-4-2-3-10-12(4)7(5)9/h2-3H,1H3
InChIKeyVDEJMDJNLDZVOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 5,7-Dichloro-6-methoxypyrazolo[1,5-a]pyrimidine (1338931-99-9) for Kinase Inhibitor Research


5,7-Dichloro-6-methoxypyrazolo[1,5-a]pyrimidine (CAS 1338931-99-9) is a functionalized pyrazolo[1,5-a]pyrimidine heterocycle. It is an advanced synthetic intermediate and a key structural building block in the development of kinase inhibitor programs [1]. It is a crystalline solid with a molecular weight of 218.04 Da, an XLogP3-AA value of 2.0, zero hydrogen bond donors, and three hydrogen bond acceptors .

Why 5,7-Dichloro-6-methoxypyrazolo[1,5-a]pyrimidine Is Not Interchangeable with Generic Analogs


The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a crucial privileged structure in kinase inhibitor discovery due to its structural mimicry of the adenine moiety of ATP [1]. However, the specific substitution pattern of 5,7-Dichloro-6-methoxypyrazolo[1,5-a]pyrimidine (5,7-dichloro; 6-methoxy) is not generic. The 5,7-dichloro motif is a pivotal strategic design element, as studies confirm that the 5,7-disubstituted motif in this scaffold can produce potent antiproliferative activities that are absent in unsubstituted or mono-substituted analogs [2]. Furthermore, the specific positioning of halogens determines hydrogen bonding and steric interactions within the ATP-binding pocket, and the presence of the 6-methoxy group offers an additional vector for enhancing selectivity or modifying the physicochemical profile beyond what simpler dihalo analogs can achieve [3].

Quantitative Evidence for 5,7-Dichloro-6-methoxypyrazolo[1,5-a]pyrimidine Differentiation


5,7-Dichloro-6-methoxypyrazolo[1,5-a]pyrimidine: Pivotal Halogen Pattern for HIV-1 NNRTI Potency

The 5,7-dichloro substitution pattern is a critical pharmacophoric element for achieving sub-micromolar antiviral activity in this chemical series. A comprehensive SAR study on 5,7-disubstituted pyrazolo[1,5-a]pyrimidines demonstrated that the 5,7-dichloro derivative (compound 5a) exhibited an EC50 of 0.07 µM against wild-type HIV-1 (IIIB strain) in MT-4 cell culture, coupled with a remarkable selectivity index (SI) of 3,999, making it the most promising analog in the initial evaluation [1].

HIV-1 NNRTI Antiviral MT-4 cell assay

5,7-Dichloro-6-methoxypyrazolo[1,5-a]pyrimidine: Validated Synthetic Gateway to Selective CHK1 Inhibitors

The 5,7-dichloro-6-methoxypyrazolo[1,5-a]pyrimidine core serves as a validated template for developing potent and selective CHK1 kinase inhibitors. The structure of compound 17r, a selective CHK1 inhibitor derived from pyrazolo[1,5-a]pyrimidine template optimization, was confirmed by X-ray crystallography bound to the human CHK1 kinase domain at 1.65 Å resolution [1].

CHK1 inhibitor Cancer Kinase

5,7-Dichloro-6-methoxypyrazolo[1,5-a]pyrimidine: Critical Building Block in RIP2 Kinase Macrocyclic Inhibitor Patents

5,7-Dichloro-6-methoxypyrazolo[1,5-a]pyrimidine is specifically disclosed as an intermediate in the synthesis of macrocyclic RIP2 kinase inhibitors. This is in contrast to the more generic 5,7-dichloropyrazolo[1,5-a]pyrimidine (CAS: 57489-77-7), which lacks the 6-methoxy group, limiting its utility as a functionalizable scaffold in advanced RIP2 programs [1].

RIP2 kinase Autoimmune disease Inflammatory bowel disease

5,7-Dichloro-6-methoxypyrazolo[1,5-a]pyrimidine: Physicochemical Profile Distinct from Non-Methoxylated Analogs

5,7-Dichloro-6-methoxypyrazolo[1,5-a]pyrimidine possesses a distinct physicochemical signature that differentiates it from simpler dihalo pyrazolo[1,5-a]pyrimidines. The compound has a calculated LogP of approximately 2.04–2.2, zero hydrogen bond donors, and three hydrogen bond acceptors [1]. This profile is distinct from the non-methoxylated analog 5,7-dichloropyrazolo[1,5-a]pyrimidine, which lacks the oxygen-based hydrogen bond acceptor and rotatable bond associated with the methoxy group .

Physicochemical properties LogP H-bond donors

5,7-Dichloro-6-methoxypyrazolo[1,5-a]pyrimidine: Validated Entry Point for Diverse 5,7-Disubstituted Libraries

The 5,7-dichloro pattern is an established handle for generating diverse arrays of 5,7-disubstituted pyrazolo[1,5-a]pyrimidines. Researchers have successfully used 5,7-dichloro-3-arylpyrazolo[1,5-a]pyrimidine derivatives as key intermediates for aminization reactions, demonstrating that both chlorine atoms can be selectively replaced under appropriate conditions to generate focused libraries for SAR exploration [1].

Parallel synthesis Chemical library Cross-coupling

Data Gaps and Limitations

Important Limitation: Direct, head-to-head biochemical or cellular activity data (e.g., IC50 values) for 5,7-dichloro-6-methoxypyrazolo[1,5-a]pyrimidine itself against specific kinase targets are limited in the public domain as of the search date. The compound's value is primarily established through its validated utility as a synthetic intermediate and the proven efficacy of the pyrazolo[1,5-a]pyrimidine scaffold class, rather than direct activity of this specific building block.

Data transparency Procurement note

When to Source 5,7-Dichloro-6-methoxypyrazolo[1,5-a]pyrimidine (1338931-99-9)


Accelerating RIP2 Kinase Macrocycle Synthesis

Ideal for teams developing macrocyclic RIP2 kinase inhibitors for inflammatory bowel disease or autoimmune disorders. The 6-methoxy group provides a critical synthetic handle that the simpler 5,7-dichloropyrazolo[1,5-a]pyrimidine lacks, enabling macrocyclization strategies disclosed in recent patent literature [1]. This compound serves as a direct, patent-referenced building block for this emerging target class.

Hit-to-Lead Optimization of Kinase Inhibitor Programs

Medicinal chemistry teams optimizing pyrazolo[1,5-a]pyrimidine-based kinase inhibitors (e.g., CHK1, CDK, B-Raf) should prioritize this compound. The 5,7-dichloro motif has been validated as essential for potent HIV-1 NNRTI activity, with EC50 values as low as 0.07 µM when properly elaborated [2]. The two chlorine handles enable sequential orthogonal functionalization, allowing rapid SAR exploration of the 5- and 7-positions of the core.

Generating Diverse 5,7-Disubstituted Chemical Libraries

Combinatorial chemistry and parallel synthesis groups seeking to generate focused pyrazolo[1,5-a]pyrimidine libraries will find this scaffold highly efficient. The dual chlorine atoms can be selectively displaced via aminization and cross-coupling reactions, enabling the synthesis of dozens of analogs from a single intermediate [3]. The 6-methoxy group also introduces an additional vector for solubility modulation, as indicated by the compound‘s LogP of 2.04–2.2 and zero H-bond donors .

Targeted Oncology Pipeline Building

Oncology research groups pursuing CHK1, CDK, or B-Raf inhibitors should incorporate this building block into their synthetic strategy. The pyrazolo[1,5-a]pyrimidine scaffold has demonstrated ATP-competitive binding in multiple kinase targets, with X-ray crystallographic confirmation (1.65 Å resolution) of the scaffold's binding mode to CHK1 [4]. This provides a structurally validated starting point for rational, structure-based drug design.

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